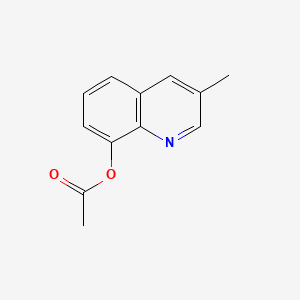

3-Methylquinolin-8-yl acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methylquinolin-8-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEDBSXWGPWPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC(=O)C)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline Scaffold in Contemporary Chemical and Biological Research

The quinoline (B57606) scaffold, a bicyclic heterocyclic system composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a privileged structure in the fields of chemical and biological research. rsc.orgnih.gov Its significance is rooted in a diverse range of pharmacological activities, making it a cornerstone for drug discovery and development. nih.govorientjchem.org The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the synthesis of compounds with a wide spectrum of biological effects, including antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgorientjchem.orgbenthamdirect.com

The historical importance of quinoline derivatives is exemplified by the discovery of quinine, a natural antimalarial agent. rsc.orgbiointerfaceresearch.com This finding catalyzed extensive research, leading to the development of synthetic antimalarial drugs such as chloroquine (B1663885) and mefloquine. rsc.orgbiointerfaceresearch.com Beyond malaria, the quinoline framework is integral to numerous other therapeutic agents. For instance, fluoroquinolones like ciprofloxacin (B1669076) are potent antibacterial drugs, and other derivatives have been developed as anticancer and antitubercular agents. rsc.orgnih.gov The continued exploration of quinoline-based compounds highlights their enduring importance in medicinal chemistry as researchers aim to design novel molecules with enhanced efficacy and selectivity. nih.govnih.gov

Acetate Moieties in Organic Chemistry and Their Biological Relevance

The acetate (B1210297) moiety is a fundamental functional group in organic chemistry and plays a vital role in biological systems. In synthetic organic chemistry, acetylation, the process of introducing an acetyl group, is a common strategy. wikipedia.org Acetate esters, for example, are frequently used as protecting groups for hydroxyl functions during complex chemical syntheses. wikipedia.orgrroij.com Reagents like acetic anhydride (B1165640) are commonly employed for this purpose. wikipedia.org Beyond protection, acetate and its derivatives, such as zinc acetate and manganese(III) acetate, can act as catalysts or reagents in a variety of organic transformations, facilitating the construction of complex molecules. researchgate.netresearchgate.net

Biologically, acetylation is a critical post-translational modification that regulates the function of numerous proteins. creative-proteomics.comwikipedia.org This process, mediated by enzymes known as histone acetyltransferases (HATs) and histone deacetylases (HDACs), influences a wide array of cellular activities, including gene expression, metabolism, and cell signaling. wikipedia.orgcreative-proteomics.com For example, the acetylation of histones can alter chromatin structure to either promote or repress gene transcription. cellsignal.com Furthermore, acetyl coenzyme A (acetyl-CoA) is a central metabolite that participates in numerous biochemical pathways, highlighting the pervasive role of the acetyl group in cellular function. assaygenie.com The modification of drug molecules with acetate moieties can also be a strategy to create prodrugs, which can enhance properties like their ability to cross the blood-brain barrier. wikipedia.org

Research Landscape of 3 Methylquinolin 8 Yl Acetate and Analogous 8 Oxyquinolines

Direct Synthesis Strategies for this compound

The direct formation of this compound can be achieved through established esterification techniques or by leveraging modern catalytic C-H activation methods.

Conventional Esterification Pathways

The most traditional and straightforward method for synthesizing this compound is through the Fischer esterification or related acylation of its direct precursor, 3-Methylquinolin-8-ol. This process typically involves the reaction of the hydroxyl group of the quinolinol with an acetylating agent.

Common acetylating agents used in this context include acetic anhydride (Ac₂O) or acetyl chloride in the presence of a base or an acid catalyst. The reaction with acetic anhydride, for example, can be conducted by heating the reactants, sometimes in a solvent or neat. iucr.org The general principle of esterification is a widely applied and versatile method for producing a vast range of ester compounds. researchgate.net The reaction of an alcohol with a carboxylic acid or its derivative is a fundamental transformation in organic synthesis.

Emerging Catalytic Approaches for Acetoxylation

Recent advancements in organic synthesis have introduced more direct and atom-economical methods for creating such esters through the catalytic acetoxylation of C-H bonds. Specifically, the C(sp³)–H bond of the methyl group in 8-methylquinoline (B175542) can be directly functionalized.

Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has proven effective for this transformation. These reactions often utilize the nitrogen atom of the quinoline ring as a directing group to guide the catalyst to the C-H bond at the 8-position.

Palladium-Catalyzed Acetoxylation : Research has shown that palladium catalysts can facilitate the C(sp³)–H acetoxylation of 8-methylquinoline derivatives. rsc.orgrsc.org These reactions often employ an oxidant, such as Phenyliodine diacetate (PIDA), which also serves as the acetate source. rsc.orgrsc.org The catalytic cycle is proposed to involve the formation of a palladacycle intermediate, followed by oxidation of Pd(II) to Pd(IV) and subsequent reductive elimination to yield the acetoxylated product. rsc.org Studies have also investigated the role of NOx anions as participating ligands at the Pd(II) center in aerobic C-H acetoxylation processes. nih.govyork.ac.uk

Rhodium-Catalyzed Acetoxylation : Rhodium(III) catalysts have also been successfully used for the C(sp³)–H acetoxylation of 8-methylquinolines. nih.gov These methods are noted for their mild conditions and tolerance of a wide range of functional groups, including halogens. nih.gov A rhodium-catalyzed protocol using PIDA as the oxidant was reported as the first of its kind for this specific transformation. rsc.org

These catalytic methods represent a significant step forward, allowing for the synthesis of this compound directly from 8-methylquinoline without the need to first synthesize and isolate the corresponding 8-quinolinol.

Table 1: Comparison of Catalytic Systems for C(sp³)–H Acetoxylation of 8-Methylquinolines

| Catalyst System | Metal | Typical Oxidant/Acetate Source | Key Features | References |

|---|---|---|---|---|

| Palladium Acetate | Pd | Phenyliodine diacetate (PIDA), Acetic Acid | Nitrogen-directed, forms palladacycle intermediate. | rsc.org, rsc.org |

| Rhodium(III) Chloride | Rh | Phenyliodine diacetate (PIDA) | Mild conditions, high functional group tolerance. | rsc.org, nih.gov |

| Palladium(II) with NOx | Pd | NaNO₂, NaNO₃, Air/O₂ | NOx anions act as participating ligands in the redox process. | nih.gov, york.ac.uk |

| Electrochemical | Pd | Tetramethylammonium acetate | Acetate source also acts as the electrolyte. | rsc.org, rsc.org |

Precursor Synthesis and Functionalization

The synthesis of this compound is intrinsically linked to the availability of its key precursors, primarily 3-Methylquinolin-8-ol and related intermediates.

Synthesis of Substituted Quinolin-8-ols, including 3-Methylquinolin-8-ol

The quinoline scaffold is a foundational structure in organic chemistry, and numerous named reactions have been developed for its synthesis. iipseries.org The preparation of the crucial precursor, 3-Methylquinolin-8-ol, relies on these established methods. ontosight.ainih.gov

Classic synthetic routes to the quinoline core that can be adapted for this purpose include:

Skraup Synthesis : This method involves the reaction of an aromatic amine (like 2-aminophenol (B121084) or a derivative) with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). iipseries.orgresearchgate.netchegg.com By selecting appropriately substituted anilines and α,β-unsaturated carbonyl precursors, this reaction can be tailored to produce specific quinoline derivatives.

Doebner-von Miller Reaction : This is a variation of the Skraup synthesis where an aniline (B41778) reacts with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.org This reaction can be used to generate substituted quinolines. For instance, the reaction of o-toluidine (B26562) with methacrolein (B123484) can produce 3,8-dimethylquinoline, a related precursor. google.com

The synthesis of methyl-substituted quinolin-8-ols is an active area of research, providing key building blocks for more complex molecules. scispace.com

Table 2: Classic Synthesis Methods for the Quinoline Ring System

| Reaction Name | Reactants | Conditions | Product Type | References |

|---|---|---|---|---|

| Skraup Synthesis | Aromatic Amine, Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄), Heat | Substituted Quinolines | iipseries.org, researchgate.net, chegg.com |

| Doebner-von Miller Reaction | Aromatic Amine, α,β-Unsaturated Carbonyl | Acid Catalyst (Brønsted or Lewis) | 2- and 4-Substituted Quinolines | iipseries.org, wikipedia.org, nih.gov |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Carbonyl Compound | Acid or Base Catalysis | 2- and 3-Substituted Quinolines | nih.gov |

| Combes Synthesis | Aromatic Amine, β-Diketone | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | iipseries.org |

Preparation of Acetate-Bearing Intermediates (e.g., Acetohydrazides)

Acetate-bearing intermediates, particularly acetohydrazides, are valuable in synthetic chemistry for constructing more complex molecular architectures. The synthesis of quinoline-based acetohydrazides typically begins with an ester, such as ethyl 2-(quinolin-8-yloxy)acetate.

The general procedure involves two main steps:

Ester Formation : An 8-hydroxyquinoline derivative is reacted with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972) or DMF. researchgate.nete-journals.inresearchgate.net This yields the corresponding ethyl quinolin-8-yloxyacetate intermediate.

Hydrazinolysis : The resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695). researchgate.nete-journals.in This reaction converts the ester functional group into an acetohydrazide.

These quinoline acetohydrazides serve as versatile synthons. They can be further reacted with various aldehydes to form Schiff bases or used in cyclization reactions to generate heterocyclic systems like oxadiazoles. researchgate.netajchem-a.comrsc.orgresearchgate.net For example, 2-((2-methylquinolin-8-yl)oxy)acetohydrazide is a key intermediate prepared from 2-methylquinolin-8-ol, which can then be used to synthesize a variety of pyrazole (B372694) derivatives. e-journals.in

Derivatization and Structural Modification of the this compound Core

Once synthesized, the this compound core can be subjected to further chemical transformations to create a library of new derivatives. These modifications can target the quinoline ring, the methyl group, or involve the acetate moiety.

Reactions at the Quinoline Ring : The quinoline ring system can undergo electrophilic substitution reactions. The positions of substitution are directed by the existing groups. For related quinolin-8-ol derivatives, functionalization at the 5-position, such as through the Mannich reaction with formaldehyde (B43269) and a secondary amine, has been documented. researchgate.net

Modification of the Methyl Group : The methyl group at the 3-position is a potential site for functionalization. While specific examples for the title compound are not detailed, related methodologies on similar quinoline structures, such as lithiation of a methyl group followed by reaction with an electrophile, suggest a viable pathway for modification. rsc.org

Transformation of the Acetate Group : The acetate ester is a key functional handle. It can be hydrolyzed back to the 8-hydroxyl group under acidic or basic conditions. This deprotection step makes the hydroxyl group available for other reactions, such as etherification or conversion to a different ester, thereby allowing for extensive derivatization. rug.nl The regenerated 8-quinolinol can then be used to build more complex structures. nih.gov

These derivatization strategies highlight the synthetic utility of this compound as a scaffold for generating novel chemical entities.

Transformations of the Acetate Group

The acetate group of this compound serves as a protecting group for the 8-hydroxy functionality. Its removal via hydrolysis is a common and critical step in synthetic pathways that require a free hydroxyl group.

Hydrolysis/Deacetylation: The most fundamental transformation of the acetate group is its hydrolysis to yield 8-hydroxy-3-methylquinoline. This reaction is typically achieved under acidic or basic conditions. For instance, acidic hydrolysis can be employed to deprotect the hydroxyl group, a crucial step in the synthesis of more complex molecules derived from the 8-hydroxyquinoline scaffold. nih.govnih.gov This deacetylation unmasks the phenol (B47542) functionality, which can then participate in a wide range of subsequent reactions, such as O-alkylation or esterification, or act as a directing group in electrophilic substitutions. The conversion is a standard procedure in organic synthesis for removing acetyl protecting groups from phenols. grafiati.com

Functionalization and Substitution Reactions on the Quinoline Ring System

The quinoline ring is a privileged scaffold in medicinal chemistry, and methods to functionalize it are of significant interest. researchgate.netmdpi.com While the acetate group is relatively stable, the quinoline ring can undergo various substitution reactions, often guided by the directing effects of the existing substituents and the nitrogen atom.

C-H Functionalization: Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach compared to traditional methods. researchgate.netnih.gov For 8-substituted quinolines, the substituent at the C8-position can act as a directing group to guide substitutions to specific positions on the ring. researchgate.netrsc.org

Halogenation: The halogenation of quinoline scaffolds is a key method for creating intermediates for cross-coupling reactions. While the direct halogenation of this compound itself is not widely documented, related systems show predictable reactivity. For example, N-acyl derivatives of 8-aminoquinoline (B160924) undergo regioselective halogenation at the C5 position under both metal-free and metal-catalyzed conditions. rsc.orgrsc.orgrsc.org Furthermore, bromination of this compound using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) has been shown to selectively functionalize the methyl group at the 3-position, yielding 3-(bromomethyl)quinolin-8-yl acetate. nih.gov This benzylic position is activated for radical substitution.

Nitration: Nitration is a classic electrophilic aromatic substitution to introduce a nitro group onto the quinoline ring. Generally, quinolines are nitrated using a mixture of nitric acid and sulfuric acid. uni-muenchen.de The position of nitration is influenced by the existing substituents and the reaction conditions.

Metal-Catalyzed C-H Activation: Transition metal catalysis has enabled the functionalization of previously inaccessible C-H bonds. mdpi.comrsc.org Using the nitrogen atom within the quinoline ring or a directing group at the C8-position, metals like palladium and rhodium can catalyze C-H activation at various positions, including C2, C4, and C5, for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.orgrsc.org For example, quinoline N-oxides are often used as substrates to direct functionalization to the C2 position. mdpi.com

Table 1: Potential Functionalization Reactions on the Quinoline System

| Reaction Type | Reagents | Typical Position of Functionalization | Reference Example |

|---|---|---|---|

| Benzylic Bromination | NBS, AIBN | C3-Methyl group | Bromination of this compound. nih.gov |

| C5-Halogenation | NCS, NBS, etc. | C5 | Remote C-H halogenation of 8-amidoquinolines. rsc.orgrsc.org |

| Nitration | HNO₃, H₂SO₄ | Ring (position varies) | Nitration of functionalized quinolines. |

| C-H Acetoxylation | Pd(OAc)₂, PIDA | Benzylic C-H (C3-Methyl) | Acetoxylation of 8-methylquinoline derivatives. rsc.org |

| C-H Heteroarylation | Rh(III) catalyst, Alkyne | C8-Methyl group | Cascade C-H activation and cyclization of 8-methylquinolines. rsc.org |

Multi-component Reactions for Novel Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. mdpi.comtcichemicals.com While this compound is not typically a direct participant in MCRs, its derivatives, particularly those obtained after transforming the acetate group, are valuable building blocks.

The hydrolyzed product, 8-hydroxy-3-methylquinoline, or its amino analogue, 8-amino-3-methylquinoline, can serve as key components in various MCRs. For example, the synthesis of novel pyrazole derivatives has been demonstrated starting from the analogous 2-methylquinolin-8-ol. e-journals.in In this process, the starting material is first converted to a hydrazide, which then undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound, a transformation that embodies the principles of MCRs for scaffold diversification. e-journals.in

Prominent MCRs where quinoline derivatives could be incorporated include:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.comorgsyn.org An amino- or aldehyde-functionalized 3-methylquinoline (B29099) could readily participate in this reaction to generate a library of peptide-like molecules.

Hantzsch Dihydropyridine (B1217469) Synthesis: A pseudo-four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. mdpi.com A 3-methylquinoline-based aldehyde could be used to create novel dihydropyridine hybrids.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones.

Table 2: Hypothetical Multi-component Reaction Using a 3-Methylquinoline Derivative

| MCR Type | Quinoline Component (Hypothetical) | Other Components | Resulting Scaffold |

|---|---|---|---|

| Ugi Reaction | 8-Amino-3-methylquinoline | Formaldehyde, Acetic Acid, tert-Butyl isocyanide | α-Acylamino amide with quinoline side chain |

| Hantzsch Synthesis | 3-Methylquinoline-8-carbaldehyde | Ethyl acetoacetate (B1235776) (2 eq.), Ammonium acetate | Dihydropyridine fused or substituted with a 3-methylquinoline moiety |

The strategic use of this compound and its derivatives in these synthetic transformations highlights its importance as a versatile starting material for accessing a wide array of functionalized quinoline-based structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of this compound, offering precise information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton within the this compound molecule. Analysis of the spectrum reveals distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the methyl and acetate groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | 8.76 | d | 2.4 |

| H-4 | 8.01 | d | 2.4 |

| H-5 | 7.55 | dd | 8.2, 1.4 |

| H-6 | 7.49 | t | 7.9 |

| H-7 | 7.39 | dd | 7.6, 1.4 |

| 3-CH₃ | 2.53 | s | - |

Note: Spectral data can vary slightly depending on the solvent and instrument frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-2 | 150.1 |

| C-3 | 134.2 |

| C-4 | 136.5 |

| C-4a | 129.0 |

| C-5 | 122.1 |

| C-6 | 126.5 |

| C-7 | 121.8 |

| C-8 | 145.3 |

| C-8a | 148.9 |

| 3-CH₃ | 18.7 |

| 8-OCOCH₃ (C=O) | 169.8 |

Note: Assignments are based on general chemical shift regions and may require 2D NMR for definitive confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY)

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between H-5 and H-6, and between H-6 and H-7, confirming their adjacent positions on the quinoline ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edugithub.io This technique allows for the direct assignment of a proton's signal to its attached carbon. For example, the proton signal at 2.53 ppm would show a correlation to the carbon signal at 18.7 ppm, confirming the 3-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com It is instrumental in connecting different spin systems and identifying quaternary carbons. For example, the protons of the acetate methyl group (δ ~2.45 ppm) would show a correlation to the ester carbonyl carbon (C=O) at approximately 169.8 ppm. Similarly, the H-2 and H-4 protons would show correlations to the C-3 carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons. This can be used to confirm through-space interactions, such as between the 3-methyl group and the H-4 proton.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds. researchgate.netsci-hub.se

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester functional group and the aromatic quinoline core.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1765 | C=O stretch | Ester |

| ~1600, ~1500, ~1465 | C=C stretch | Aromatic ring |

| ~1370 | C-H bend | Methyl group |

The strong absorption band around 1765 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the acetate ester. vscht.cz The bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the quinoline aromatic system. The C-O stretching vibration of the ester linkage is typically observed around 1210 cm⁻¹. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound (C₁₂H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value.

Table 4: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|

The observed mass from HRMS analysis is in excellent agreement with the calculated mass for the protonated molecule [M+H]⁺, confirming the molecular formula C₁₂H₁₁NO₂. This data provides definitive evidence for the elemental composition of the compound.

X-ray Diffraction Studies for Solid-State Structure Determination

The analysis of the crystal structure of a molecule like this compound would reveal detailed insights into its molecular geometry. For related quinoline compounds, X-ray diffraction studies have provided precise measurements of the unit cell dimensions, space group, and the positions of each atom. researchgate.netscielo.org.co For example, in the crystal structure of (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one, the analysis revealed a monoclinic crystal system with the space group P2/c. researchgate.net

Such an analysis for this compound would determine the planarity of the quinoline ring system and the orientation of the acetate group relative to the ring. It would also allow for the measurement of key intramolecular distances and angles, which are fundamental to understanding the molecule's steric and electronic properties.

Furthermore, crystal structure analysis elucidates the nature of intermolecular interactions that stabilize the crystal lattice. These can include van der Waals forces, dipole-dipole interactions, and potentially C–H···π or π–π stacking interactions between the aromatic quinoline rings of adjacent molecules. researchgate.net In the crystal packing of some quinoline derivatives, these π–π stacking interactions are characterized by specific centroid–centroid distances. researchgate.net The conformation of the molecule in the solid state, including any torsional angles between the quinoline ring and the acetate substituent, would be precisely determined. This information is vital for structure-activity relationship (SAR) studies and for the rational design of new compounds with desired properties.

A hypothetical data table for the crystallographic analysis of this compound, based on typical parameters for similar organic molecules, is presented below. It is important to note that these values are for illustrative purposes only, as experimental data for this specific compound is not currently available.

| Parameter | Hypothetical Value |

| Chemical Formula | C12H11NO2 |

| Formula Weight | 201.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.33 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 424 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. ekb.egresearchgate.netekb.eg DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), are used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. ekb.egbhu.ac.in These calculations provide fundamental information about the stability and chemical behavior of quinoline (B57606) derivatives. ekb.egekb.eg For instance, the analysis of Mulliken atomic charges can reveal the distribution of electron density across the molecule, identifying which atoms carry positive or negative charges and thus predicting sites susceptible to electrophilic or nucleophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krdyoutube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krdstuba.sk

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd In many quinoline derivatives, the HOMO is typically located on the electron-rich portions of the molecule, while the LUMO is found on the electron-deficient regions. researchgate.net This distribution dictates the charge transfer characteristics within the molecule. ekb.egresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Quinoline-Type Compounds This table presents typical values for related compounds to illustrate the concept, not specific measured values for 3-Methylquinolin-8-yl acetate (B1210297).

| Parameter | Typical Energy Range (eV) | Significance |

| EHOMO | -4.65 to -7.87 stuba.sk | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.20 to -5.41 stuba.sk | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 2.01 to 3.95 edu.krdstuba.sk | ELUMO - EHOMO; indicates chemical reactivity and stability. edu.krd |

Reactivity Descriptors and Global Chemical Properties

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. ekb.eg These descriptors provide a more detailed picture of the molecule's stability and reactivity. ekb.egbioline.org.br

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2. ekb.eg

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. ekb.eg Hard molecules have a large energy gap, while soft molecules have a small one.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). It describes the capacity of a molecule to accept electrons. ekb.eg

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. Calculated as ω = χ² / (2η). ekb.eg

These quantum chemical descriptors are crucial for predicting how a molecule like 3-Methylquinolin-8-yl acetate will interact in a chemical system. ekb.egbioline.org.br

Table 2: Global Chemical Reactivity Descriptors This table defines key reactivity descriptors derived from computational calculations.

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations can provide insights into its conformational flexibility and its non-covalent interactions with biological macromolecules, such as proteins or DNA. researchgate.netbohrium.com These simulations model the behavior of the compound in a solvated environment, offering a dynamic picture of its interactions at the atomic level. japtronline.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms or a ligand's atoms from a reference structure over the course of the simulation. Stable RMSD values below certain thresholds (e.g., 2-3 Å) suggest the stability of the complex. japtronline.comnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values can highlight flexible regions of a molecule. japtronline.com

Radius of Gyration (Rg): Measures the compactness of a protein-ligand complex, with stable values indicating that the complex remains compact and does not unfold. japtronline.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and its target, which is crucial for understanding binding affinity and specificity. researchgate.net

These analyses help to validate docking results and provide a deeper understanding of the stability and dynamics of the ligand-receptor complex. researchgate.netjaptronline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. bioline.org.brresearchgate.net QSAR models are developed by correlating calculated molecular descriptors (independent variables) with experimentally measured activity (dependent variable). bioline.org.br

For quinoline derivatives, QSAR models are frequently used in drug discovery to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netacs.org The molecular descriptors used in QSAR can be derived from DFT calculations (e.g., EHOMO, ELUMO, dipole moment) or from the 2D/3D structure of the molecule (e.g., molecular weight, logP, topological indices). bioline.org.br The quality and predictive power of a QSAR model are assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validation squared correlation coefficient (Q²). bioline.org.brresearchgate.net

In Silico Approaches for Mechanistic Insights

In silico is a broad term that encompasses all the computational methods mentioned above (DFT, MD, QSAR) as well as others like molecular docking. These approaches are invaluable for gaining mechanistic insights into how a compound like this compound might exert a biological effect. researchgate.net

Molecular docking, for example, is a widely used technique to predict the preferred orientation of a ligand when it binds to a target receptor, such as an enzyme or a protein. researchgate.netnih.gov The results of a docking study can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the receptor's active site. nih.gov By combining docking with MD simulations, researchers can build a comprehensive model of the binding event, from the initial interaction to the stable complex, providing a strong hypothesis for the compound's mechanism of action that can be tested experimentally. researchgate.netresearchgate.net

Applications and Functional Research

Corrosion Inhibition Studies Utilizing Quinoline (B57606) Acetate (B1210297) Derivatives

Quinoline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, especially mild steel in acidic environments. najah.eduias.ac.in Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic quinoline ring, which facilitate adsorption onto the metal surface, creating a protective barrier against corrosive agents. najah.edu The acetate group in 3-methylquinolin-8-yl acetate can be hydrolyzed to reveal the active 8-hydroxyquinoline (B1678124) moiety, which is a well-known chelating agent and corrosion inhibitor.

The primary mechanism by which quinoline derivatives protect metals from corrosion is through adsorption onto the metal/solution interface. tandfonline.comresearchgate.net This process involves the displacement of water molecules and other ions from the metal surface by the organic inhibitor molecules. ias.ac.intandfonline.com The nature of this adsorption can be investigated using various adsorption isotherm models, with the Langmuir isotherm model being frequently employed to describe the behavior of quinoline-based inhibitors. najah.edubohrium.combohrium.com

The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. najah.edubohrium.com Studies on various quinoline derivatives, such as 5-((benzylamino)methyl)quinolin-8-ol and 5-(azidomethyl)quinolin-8-ol, have shown that their adsorption on mild steel surfaces in HCl solutions conforms to the Langmuir adsorption isotherm. najah.eduresearchgate.net This adherence suggests that the inhibitor molecules form a uniform protective layer. The adsorption process for many quinoline derivatives is found to be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), with chemisorption playing a significant role. bohrium.combohrium.comcapes.gov.br Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of strong coordinate bonds. capes.gov.br

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can provide further insight into the adsorption mechanism. Negative values of ΔG°ads indicate a spontaneous adsorption process. Typically, ΔG°ads values around -20 kJ/mol or less are associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. Studies on related 8-hydroxyquinoline derivatives have reported ΔG°ads values that point towards a chemisorption mechanism. tandfonline.comcapes.gov.br

| Inhibitor Compound | Adsorption Isotherm Model | Adsorption Mechanism | Source |

|---|---|---|---|

| 5-(azidomethyl)quinolin-8-ol | Langmuir | Chemisorption and Physisorption | najah.edu |

| 5-((benzylamino)methyl)quinolin-8-ol | Langmuir | Chemisorption and Physisorption | najah.edu |

| 1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT) | Langmuir | Chemisorption | tandfonline.com |

| 5-((2-aminoethoxy)methyl)-2-methylquinoline-8-ol (QN) | Langmuir | Chemisorption | bohrium.com |

Electrochemical techniques are fundamental in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are the most common methods used to evaluate quinoline acetate derivatives and their analogues. najah.eduias.ac.intandfonline.com

Potentiodynamic Polarization (PDP): PDP measurements provide information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.com By adding a quinoline-based inhibitor, a significant decrease in the corrosion current density (icorr) is typically observed. tandfonline.comnih.gov The inhibition efficiency (IE%) can be calculated from these values. For instance, studies on compounds like 1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT) and 1-((8-hydroxyquinolin-5-yl)methyl)urea (HQU) demonstrated maximum inhibition efficiencies of 94.5% and 87.3%, respectively, at a concentration of 0.001 M. tandfonline.com Quinoline derivatives often act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. najah.edutandfonline.combohrium.com This is identified by a slight shift in the corrosion potential (Ecorr) that is typically less than 85 mV relative to the uninhibited solution. tandfonline.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion mechanism. najah.edu In EIS plots (Nyquist plots), the diameter of the semicircle is related to the charge transfer resistance (Rct). ias.ac.in An increase in the Rct value upon the addition of the inhibitor indicates the formation of a protective film on the metal surface, which impedes the charge transfer process. ias.ac.in Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules by the inhibitor molecules at the metal-solution interface. ias.ac.in For example, the inhibitor ethyl 5-amino-1-((8-hydroxyquinolin-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate (EHTC) showed a significant increase in Rct and a decrease in Cdl with increasing concentration, confirming its effective adsorption and corrosion inhibition on carbon steel. jmaterenvironsci.com

| Inhibitor Compound | Concentration (M) | icorr (μA/cm²) | Inhibition Efficiency (IE%) | Inhibitor Type | Source |

|---|---|---|---|---|---|

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5 x 10-3 | - | 90.0% (Weight Loss) | Mixed | najah.edu |

| (2-chloro-quinoline-3-ylmethylene)-p-tolyl-amine (CQA) | 25 ppm (~1 x 10-4) | - | 98.7% (EIS) | Mixed | ias.ac.in |

| 1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT) | 1 x 10-3 | - | 94.5% (PDP) | Mixed | tandfonline.com |

| 5-((2-aminoethoxy)methyl)-2-methylquinoline-8-ol (QN) | 1 x 10-3 | - | 92.7% (EIS) | Mixed | bohrium.com |

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers profound insights into the relationship between the molecular structure of an inhibitor and its protective capabilities. jmaterenvironsci.combioline.org.brscispace.com These methods help elucidate the adsorption mechanism at an electronic level. bohrium.com

Density Functional Theory (DFT): DFT calculations are used to determine various quantum chemical parameters that correlate with inhibition efficiency. bioline.org.brbioline.org.br Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. bioline.org.brbioline.org.br A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. bioline.org.brbioline.org.br

The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter; a smaller ΔE implies higher reactivity and thus better inhibition efficiency. bioline.org.br Other descriptors like the dipole moment (μ), electronegativity (χ), and the fraction of electrons transferred (ΔN) are also correlated with inhibitor performance. bioline.org.brscispace.com For a series of quinoline derivatives, it was found that the inhibition efficiency increased with increasing EHOMO and decreasing ΔE, which supports the idea that the inhibitor's ability to donate electrons is crucial for its function. bioline.org.brbioline.org.br

Molecular Dynamics (MD) Simulations: MD simulations model the interaction between the inhibitor molecules and the metal surface in a simulated corrosive environment. bohrium.comscispace.com These simulations provide a visual representation of the adsorption process, showing the orientation of the inhibitor molecules on the metal surface. scispace.com For quinoline derivatives, simulations often show that the molecules adsorb in a planar or near-planar orientation, maximizing the contact area and surface coverage. bohrium.com This flat adsorption is facilitated by the π-electrons of the quinoline ring system interacting with the metal surface. scispace.com

| Inhibitor Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate (QN1) | -5.69 | -1.22 | 4.47 | bioline.org.brbioline.org.br |

| 5-((benzylamino)methyl)quinolin-8-ol (QN2) | -5.46 | -1.07 | 4.39 | bioline.org.brbioline.org.br |

| 5-(azidomethyl)quinolin-8-ol (QN3) | -6.11 | -1.92 | 4.19 | bioline.org.brbioline.org.br |

Coordination Chemistry and Ligand Design

The 8-hydroxyquinoline scaffold, which is the core of this compound after deacetylation, is a classic bidentate chelating ligand in coordination chemistry. rug.nlnih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position form a stable five-membered ring upon coordination with a metal ion. nih.gov

8-Hydroxyquinoline and its derivatives are known for their strong metal-chelating properties, forming stable complexes with a wide range of metal ions, including transition metals and lanthanides. nih.govgoogle.com The acetate group in compounds like this compound acts as a protecting group for the chelating hydroxyl function. rug.nl This protection can be removed to release the active chelating agent.

The chelation process is fundamental to many of their applications. In biological systems, this property is harnessed for designing neuroprotective agents that can sequester excess metal ions implicated in neurodegenerative diseases. google.com In materials science and analytical chemistry, this chelation is used for metal ion extraction and detection. The unnatural amino acid HQA (2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid) has been specifically designed and incorporated into proteins to study metal binding and protein structure via fluorescence and NMR, highlighting the versatility of the 8-hydroxyquinoline motif as a metal-chelating probe. nih.gov Studies have shown that N-quinolin-8-yl pyrazinamide (B1679903) derivatives coordinate with transition metals like copper through the quinoline nitrogen, the amide group, and a pyrazine (B50134) nitrogen, forming stable 2:1 ligand-to-metal complexes. nih.gov

The synthesis of metal complexes with quinoline-based ligands typically involves reacting the ligand with a suitable metal salt, often a metal chloride, in a solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction mixture may be heated under reflux to facilitate complex formation. nih.govnih.gov The stoichiometry of the resulting complexes, such as [M(L)2] or [M(L)Cl], depends on the specific ligand, the metal ion, and the reaction conditions. nih.govsemanticscholar.org

For example, a general procedure involves dissolving the quinoline ligand in an alcohol, adding a base like triethylamine (B128534) if the ligand is in its protonated form, and then adding a solution of the metal salt dropwise. nih.gov The mixture is then refluxed for several hours, after which the complex precipitates and can be isolated by filtration. nih.govnih.gov

The characterization of these newly synthesized metal complexes is performed using a suite of spectroscopic and analytical techniques.

FT-IR Spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and C-O bands of the 8-hydroxyquinoline moiety. nih.govsemanticscholar.org

UV-Vis Spectroscopy reveals changes in the electronic transitions upon complexation, often showing a shift in the absorption bands of the ligand. nih.gov

NMR Spectroscopy (1H and 13C) is used to elucidate the structure of the ligand and its diamagnetic complexes in solution. nih.govsemanticscholar.org

Mass Spectrometry confirms the molecular weight of the complex. nih.govsemanticscholar.org

Elemental Analysis determines the empirical formula and confirms the metal-to-ligand ratio. nih.govnih.gov

X-ray Crystallography provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center (e.g., octahedral, square planar). semanticscholar.orgacs.org

Catalytic Applications in Organic Transformations

While not extensively documented as a catalyst itself, this compound serves as a crucial starting material in the synthesis of more complex molecules with significant applications in biophysical research. Its structure is a key building block for creating specialized amino acids that can be incorporated into proteins.

One notable application is in the synthesis of 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQ-Ala). nih.gov This process begins with this compound, which undergoes bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). This step yields a bromomethyl quinoline intermediate. Subsequently, this intermediate is treated with diethyl acetamidomalonate, followed by acidic decarboxylation and hydrolysis to produce the final HQ-Ala amino acid in racemic form. nih.gov This synthesized amino acid, derived from this compound, can be genetically incorporated into proteins, enabling the introduction of metal-ion chelating sites. These sites can then serve as fluorescent probes or as heavy-metal binding locations for techniques like Single-wavelength Anomalous Diffraction (SAD) phasing in protein crystallography. nih.gov

Additionally, research into the design of artificial enzymes has utilized 3-methylquinoline-8-yl acetate in synthetic pathways. rug.nl

Optical Properties Research

The quinoline scaffold, a core component of this compound, is known for its luminescent properties, which are valuable in the development of functional materials. nih.gov Derivatives of quinoline are investigated for their potential in various optical applications due to their mechanical properties and high quantum yields. nih.gov

Fluorescence Spectroscopy and Luminescent Characteristics

The primary role of this compound in optical research is as a precursor to fluorescent probes. The derivative, 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQ-Ala), when incorporated into a protein, demonstrates notable fluorescent behavior upon binding with metal ions. nih.gov

A study involving a mutant protein (TM0665) containing HQ-Ala revealed that the protein itself is not fluorescent when excited at 400 nm. However, the addition of zinc ions (Zn²⁺) induces fluorescence, with the intensity increasing as the concentration of Zn²⁺ rises. nih.gov This suggests that the HQ-Ala residue, synthesized from this compound, forms a fluorescent complex with Zn²⁺. This characteristic is instrumental for creating biological metal ion sensors and for use as a localized fluorescent probe to study protein structure, dynamics, and ligand binding. nih.gov

The fluorescence of the HQ-Ala-containing protein was confirmed both in solution and in its crystalline state after incubation with Zn²⁺, indicating successful metal ion coordination. nih.gov For crystallographic analysis, the structure of the TM0665 mutant was determined using data collected at a wavelength of 1.2815 Å, which corresponds to the maximum fluorescence intensity from a scan. nih.gov

While direct spectroscopic data for this compound is not detailed in these studies, the luminescent properties of its derivatives are significant. For instance, other quinoline-based compounds have been studied for their light-emitting characteristics, with some showing green or blue light emission. nih.gov The table below summarizes the key application derived from this compound.

| Application Area | Derived Compound | Function |

| Biophysical Probe | 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQ-Ala) | Genetically encoded fluorescent probe for metal ion detection and protein structure analysis. nih.gov |

Exploration of Biological Activities and Structure Activity Relationships Sar

Investigations into Antimicrobial Potential

The quinoline (B57606) core is present in several antibacterial drugs. chemenu.com Research into various substituted methylquinoline derivatives has demonstrated a broad spectrum of antimicrobial effects, suggesting the potential of the 3-Methylquinolin-8-yl acetate (B1210297) scaffold in this domain.

Derivatives of the methylquinoline scaffold have been evaluated against a range of bacteria. In one study, a series of novel pyrazole (B372694) derivatives incorporating a 2-methylquinoline (B7769805) ring system were synthesized and tested. e-journals.in These compounds showed moderate to good inhibition against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. e-journals.in For instance, compounds 8a , 8b , and 9d were particularly potent against B. subtilis. e-journals.in

Similarly, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were assessed for antibacterial activity. nih.govacs.org These compounds were tested against Gram-positive strains B. subtilis and S. albus and Gram-negative strains P. mirabilis and E. coli. nih.govacs.org Notably, six of the synthesized oxetanyl-quinoline derivatives displayed good antibacterial activity against P. mirabilis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μM. nih.govacs.orgresearchgate.net Compound 9f in this series showed activity against P. mirabilis comparable to the standard drug streptomycin. nih.govacs.org Furthermore, compound 9a demonstrated good activity against B. subtilis with an MIC of 31.25 μM. nih.govacs.orgresearchgate.net The general findings indicate that thiazole-quinolinium derivatives can possess potent, broad-spectrum antibacterial activity against many Gram-positive and some Gram-negative strains. rsc.org

Table 1: Antibacterial Activity of Selected Methylquinoline Derivatives

| Compound | Organism | MIC (μM) | Reference |

|---|---|---|---|

| 9a | Bacillus subtilis | 31.25 | nih.gov, acs.org |

| 9a-e, 9h | Proteus mirabilis | 31.25 - 62.5 | nih.gov, acs.org |

| 9f | Proteus mirabilis | 15.62 | acs.org |

The antifungal potential of the quinoline scaffold is also well-documented. mdpi.orgrsc.org Studies on 2-methylquinoline derivatives have shown promising results against various fungal pathogens. A study on quinaldine (B1664567) derivatives highlighted that bromo-derivatives of 2-methylquinolin-8-ol possessed the highest antifungal activity against all tested fungal strains. mdpi.org

In the evaluation of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, significant antifungal activity was observed. nih.govacs.org Eight of the synthesized compounds showed good activity against Aspergillus niger. nih.govacs.orgresearchgate.net The structure-activity relationship (SAR) analysis revealed that substitutions on the benzyloxy group, such as unsubstituted, 4-Br, 4-Cl, 4-CH₃, or 2-CN 3,5-difluoro groups, resulted in good activity against A. niger. nih.gov However, in a different study, pyrazole derivatives with a 2-methylquinoline moiety did not exhibit significant antifungal activity against A. niger or Ustilago maydis, with only a few compounds showing feeble activity. e-journals.in

Tuberculosis remains a significant global health threat, and novel antimycobacterial agents are in high demand. The quinoline core is a component of some antitubercular drugs. researchgate.net Research has specifically explored methylquinoline derivatives for this purpose.

A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were screened for activity against Mycobacterium tuberculosis H37Rv. nih.govacs.org Seven of the nine derivatives demonstrated excellent antimycobacterial activity, with MIC values ranging from 3.41 to 12.23 μM. nih.gov Notably, compounds 9h and 9i were found to be three-fold more potent than the reference drug isoniazid. nih.gov These findings suggest that oxetanyl-quinoline compounds could be promising lead structures for developing new treatments for mycobacterial infections. nih.govacs.orgresearchgate.net In a separate study, an 8-hydroxyquinoline (B1678124) derivative was prepared from 2-methylquinolin-8-ylacetate as part of an effort to develop inhibitors of M. tuberculosis thymidylate kinase. nih.gov

Anticancer and Antiproliferative Research

The quinoline scaffold is a privileged structure in anticancer drug discovery, known for its presence in compounds that inhibit cancer cell growth through various mechanisms. mdpi.comgoogle.commdpi.com

Derivatives of the 3-methylquinoline (B29099) structure have shown significant potential in inhibiting the proliferation of various cancer cell lines. In one study, quinolyl pyrazinamide (B1679903) hybrids were synthesized, with some derived from 3-methylquinolin-8-amine, the precursor amine to 3-Methylquinolin-8-yl acetate. nih.gov These compounds were screened for cytotoxicity in the MIA PaCa-2 pancreatic cancer cell line. nih.gov

The 8-hydroxyquinoline moiety, which can be obtained by hydrolysis of 8-acetoxyquinoline, is particularly important for antiproliferative activities. nih.gov A series of novel survivin inhibitors based on an oxyquinoline scaffold were developed and tested against a panel of cancer cell lines. plos.org Many of these new analogs showed potent anti-proliferative effects, with eight compounds exhibiting IC₅₀ values in the nanomolar range. plos.org The most active compound, 4g , showed an average GI₅₀ value of 0.5 μM across the NCI-60 cancer cell line panel, a four-fold improvement over the parent compound. plos.org Another study found that a specific 8-hydroxyquinoline derivative, 12b , inhibited cancer cell proliferation with an average IC₅₀ value of 1.4 μM in melanoma, breast, and ovarian cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound | Cell Line | Activity | Value (µM) | Reference |

|---|---|---|---|---|

| UC-112 | A375 (Melanoma) | IC₅₀ | 1.9 | plos.org |

| UC-112 | PC-3 (Prostate) | IC₅₀ | 1.6 | plos.org |

| 4g | NCI-60 Panel | Average GI₅₀ | 0.5 | plos.org |

| 12b | Melanoma, Breast, Ovarian Panel | Average IC₅₀ | 1.4 | nih.gov |

| 5a | HL-60 (Leukemia) | IC₅₀ | 0.91 | mdpi.com |

Inducing apoptosis, or programmed cell death, is a primary strategy for many anticancer therapies. Disorders in apoptosis can lead to the development of tumors. mostwiedzy.pl Quinoline derivatives have been shown to trigger this process in cancer cells.

One mechanistic study involving a gadolinium(III) complex with an 8-hydroxyquinoline derivative ligand found that the complex induced effective apoptosis in T24 bladder cancer cells. researchgate.net The mechanism was identified as the mitochondrial dysfunction pathway, indicated by changes in mitochondrial membrane potential, reactive oxygen species (ROS), and intracellular calcium levels. researchgate.net This process also involved the activation of caspases-3, -8, and -9. researchgate.net

Similarly, research on novel survivin inhibitors with an 8-hydroxyquinoline scaffold demonstrated that the compounds selectively decrease survivin protein levels, which in turn strongly induces cancer cell apoptosis. nih.govplos.org Furthermore, a study on tetrahydroquinolinone derivatives showed they induced cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mostwiedzy.pl

Enzyme Inhibition Studies

The substituted quinoline framework has been extensively investigated as a potent inhibitor of various enzymes implicated in human diseases, including cancer and neurodegenerative disorders. The following sections detail the inhibitory activities of quinoline derivatives against several key enzymes.

Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers. rsc.orgacs.org The quinoline scaffold has been identified as a promising template for the development of potent PI3K inhibitors, including dual PI3K/mTOR inhibitors. rsc.orgacs.orgrsc.org

A series of 3-amidoquinoline derivatives were designed and synthesized as dual PI3K/mTOR inhibitors. rsc.orgrsc.org Several of these compounds demonstrated potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range. rsc.orgrsc.org For instance, compound 15a from one study showed a PI3Kα IC50 of less than 10 nM. rsc.orgrsc.org Another study on 4-acrylamido-quinoline derivatives found that all synthesized compounds exhibited strong PI3Kα inhibition, with IC50 values ranging from 0.50 to 2.03 nM. frontiersin.org Compound 8i in this series was the most potent, with a PI3Kα IC50 of 0.5 nM. frontiersin.org Similarly, a series of 4-alkynyl-quinoline derivatives also showed potent PI3Kα inhibitory activities at the nanomolar level. nih.gov These findings highlight that the quinoline core is a highly effective scaffold for targeting PI3Kα.

| Compound Series | Representative Compound | PI3Kα IC50 (nM) | Reference |

|---|---|---|---|

| 3-Amidoquinolines | 15a | <10 | rsc.orgrsc.org |

| 4-Acrylamido-quinolines | 8i | 0.50 | frontiersin.org |

| General Range | 0.50 - 2.03 | ||

| 4-Alkynyl-quinolines | 15d | Potent (low nM) | nih.gov |

| Quinazoline-2-indolinones | 8 | 9.11 | nih.gov |

NAD(P)H Quinone Dehydrogenase 1 (NQO1) Protein Modulation

NAD(P)H Quinone Dehydrogenase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones. nih.gov This enzyme is often overexpressed in various human tumors, making it a target for cancer therapy. nih.govmdpi.com Quinolinedione derivatives have been investigated as substrates and inhibitors of NQO1. nih.govmdpi.com

A study on novel amino-quinoline-5,8-dione derivatives found that these compounds exhibited potent antiproliferative activities that were dependent on NQO1. nih.govnih.gov Compounds 6d and 7d displayed NQO1-dependent cytotoxicity with IC50 values between 0.59 and 1.52 µM in HeLaS3 and KB-vin cell lines. nih.govnih.gov These compounds act as competitive inhibitors of NQO1, leading to increased intracellular reactive oxygen species (ROS) levels and inducing lethal mitochondrial dysfunction. nih.govnih.gov Another study developed hybrids of 1,4-quinone with quinoline, which acted as suitable substrates for NQO1, leading to the production of ROS and exhibiting high cytotoxic activity against cancer cell lines with high NQO1 levels. mdpi.com Conversely, some enaminone derivatives of quinoline were found to be weak inducers of NQO1, suggesting a potential cytoprotective role. alliedacademies.org

| Compound Series | Representative Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Amino-quinoline-5,8-diones | 6d | NQO1-dependent cytotoxicity | 0.59 - 1.52 | nih.govnih.gov |

| 7d | NQO1-dependent cytotoxicity | 0.59 - 1.52 | ||

| 1,4-Quinone-quinoline hybrids | 13b, 14b | NQO1 Substrate / Cytotoxicity | <30 | mdpi.com |

| Enaminone derivatives | 3 | Weak NQO1 induction | N/A | alliedacademies.org |

ATP Synthase Inhibition

ATP synthase is a critical enzyme for energy production in both prokaryotic and eukaryotic cells and has emerged as a promising target for antimicrobial agents. A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their antimycobacterial activity. researchgate.netnih.govfigshare.comacs.org In silico docking studies confirmed that these compounds showed stable and significant binding to ATP synthase, suggesting their plausible mode of action as ATP synthase inhibitors. researchgate.netnih.govfigshare.comacs.org Several derivatives exhibited excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 3.41 to 12.23 μM. nih.govfigshare.com

Furthermore, research on quinoline derivatives targeting the c-ring of ATP synthase in Pseudomonas aeruginosa has identified potent inhibitors. nih.govacs.org A compound with a benzyl (B1604629) sulfide (B99878) at the C1 position showed an IC50 of 0.7 µg/mL for ATP synthase inhibition. nih.govacs.org This highlights the potential of the quinoline scaffold in developing new antibacterial agents that function through ATP synthase inhibition.

| Compound Series | Target Organism | Activity (MIC or IC50) | Reference |

|---|---|---|---|

| 3-Substituted-2-methylquinolines (e.g., 9b, 9c, 9d) | M. tuberculosis H37Rv | 3.41–12.23 µM (MIC) | nih.govfigshare.com |

| C1/C2-substituted quinolines (Compound 5) | P. aeruginosa | 0.7 µg/mL (IC50) | nih.govacs.org |

| C1/C2-substituted quinolines (Compound 1) | P. aeruginosa | 10.0 µg/mL (IC50) | nih.govacs.org |

Cholinesterase (AChE and BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. mdpi.comdntb.gov.ua The quinoline scaffold has been incorporated into various hybrid molecules to develop potent cholinesterase inhibitors.

A series of quinoline-thiosemicarbazone hybrids were synthesized and evaluated for their cholinesterase inhibitory potential. mdpi.comdntb.gov.uanih.gov Compound 5b from this series emerged as a highly potent and selective AChE inhibitor with an IC50 value of 0.12 µM, which is five-fold more potent than the standard drug galantamine. dntb.gov.uanih.gov These hybrids showed marked selectivity for AChE over BuChE. mdpi.com In another study, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were designed. mdpi.com Compound 11g was the most potent dual inhibitor against both AChE and BuChE, with IC50 values of 1.94 µM and 28.37 µM, respectively. mdpi.com Phenyl-quinoline derivatives have also been investigated, showing higher selectivity towards BuChE over AChE. nih.gov

| Compound Series | Representative Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|---|

| Quinoline-thiosemicarbazone hybrids | 5b | 0.12 ± 0.02 | >50% inhibition | mdpi.comdntb.gov.uanih.gov |

| 5g | - | 11.3 ± 0.67 | ||

| 4-N-Phenylaminoquinoline-morpholine derivatives | 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | mdpi.com |

| 11a | 2.53 ± 0.19 | 41.16 ± 2.68 |

Antioxidant Activity Investigations

Quinoline derivatives have been studied for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. The antioxidant capacity of these compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ui.ac.idui.ac.id

A study on quinoline-4-carboxylic acid derivatives, synthesized from isatin, showed that they possess better antioxidant activity than the precursor. ui.ac.idui.ac.id At a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited DPPH inhibition percentages of approximately 30.25% and 40.43%, respectively. ui.ac.idui.ac.id The presence of the aromatic ring was found to enhance antioxidant activity. ui.ac.idui.ac.id Similarly, studies on 4-thio derivatives of quinoline have demonstrated pronounced antiradical and antioxidant effects. ukrbiochemjournal.org Furthermore, certain 4-hydroxy-2-quinolone-3-carboxamides possessing a p-phenolic group showed notable DPPH scavenging activity. acs.org Novel 4-N-phenylaminoquinoline derivatives also exhibited excellent radical-scavenging activities, with some compounds being more potent than the standard antioxidant Trolox. mdpi.com

Structure-Activity Relationship (SAR) Derivations for Targeted Biological Responses

The biological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring system.

For PI3Kα inhibition , the introduction of an amide group at the C-3 position of the quinoline ring can enhance activity by forming a hydrogen bond with the Ser854 residue at the entrance of the binding pocket. rsc.orgrsc.orgresearchgate.net Furthermore, incorporating an acrylamide (B121943) substituent at the C-4 position has been shown to significantly boost inhibitory potency. frontiersin.org

In the context of ATP synthase inhibition , studies on antimycobacterial quinoline derivatives revealed that substitutions on the benzyloxy group at the 3-position of an oxetane (B1205548) ring, which is attached to the quinoline scaffold, significantly influence activity. researchgate.net For instance, an unsubstituted benzyloxy group showed good activity, while substitution with a 4-bromobenzyloxy group led to a decrease in activity. researchgate.net For ATP synthase inhibitors targeting P. aeruginosa, a bulky, hydrophobic group with hydrogen bonding capability at the C2 position and a methyl or benzyl sulfide at the C1 position were found to confer the greatest inhibitory effects. nih.govacs.orgacs.org

Regarding cholinesterase inhibition , the SAR for quinoline-thiosemicarbazone hybrids indicated that a methoxy (B1213986) substituent at the 6-position of the quinoline ring, combined with an ethylmorpholine moiety, is crucial for high AChE inhibitory activity. mdpi.com For 4-N-phenylaminoquinoline derivatives, the length of the methylene (B1212753) side chain connecting a morpholine group and the substituents on the 4-phenylamino group significantly impact potency. mdpi.com

For NQO1 modulation , the activity of quinoline-5,8-diones is dependent on the substituents at the C-6 or C-7 positions. Small amine groups at these positions can favorably impact binding to the active site of NQO1. nih.gov

Finally, the antioxidant activity of quinoline derivatives is often enhanced by the presence of phenolic hydroxyl groups or aromatic rings that can stabilize radical species through resonance. acs.orgui.ac.idui.ac.id

This comprehensive analysis of related compounds suggests that this compound, by virtue of its 8-acetoxy group (which can be hydrolyzed to a hydroxyl group in vivo), may possess notable antioxidant and enzyme-inhibitory properties, warranting further direct investigation.

Q & A

Q. Table 1: Crystallographic Refinement Workflow for this compound

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps reduce reaction time but may increase side products | |

| Solvent | Acetone/DMF | Polar aprotic solvents enhance nucleophilicity | |

| Base | K₂CO₃ | Minimizes hydrolysis of methyl ester |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.